4-Iodo-1H-pyrazolo[3,4-b]pyridine 4-Iodo-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 861881-02-9
VCID: VC2698446
InChI: InChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
SMILES: C1=CN=C2C(=C1I)C=NN2
Molecular Formula: C6H4IN3
Molecular Weight: 245.02 g/mol

4-Iodo-1H-pyrazolo[3,4-b]pyridine

CAS No.: 861881-02-9

Cat. No.: VC2698446

Molecular Formula: C6H4IN3

Molecular Weight: 245.02 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1H-pyrazolo[3,4-b]pyridine - 861881-02-9

Specification

CAS No. 861881-02-9
Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
IUPAC Name 4-iodo-1H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Standard InChI Key PEHWWSPOLYSDBW-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1I)C=NN2
Canonical SMILES C1=CN=C2C(=C1I)C=NN2

Introduction

Chemical Structure and Properties

4-Iodo-1H-pyrazolo[3,4-b]pyridine consists of a fused bicyclic structure where a pyrazole ring is fused with a pyridine ring, with an iodine atom attached at the 4-position. The compound has the molecular formula C6H4IN3 and a molecular weight of 245.02 g/mol . The structure features a pyrazole ring with nitrogen atoms at positions 1 and 2, fused with a pyridine ring containing a nitrogen atom at position 8, forming the characteristic pyrazolo[3,4-b]pyridine scaffold.

The chemical identifiers for this compound provide standardized ways to reference and search for this molecule in chemical databases and literature. The compound is registered in PubChem with the CID 57642801 and has several synonyms including "861881-02-9" (likely a registry number) and "MFCD11846314" .

Physical and Chemical Characteristics

The physical and chemical properties of 4-Iodo-1H-pyrazolo[3,4-b]pyridine are determined by its heterocyclic nature and the presence of the iodine atom. The compound's structure influences its reactivity, solubility, and potential interactions with biological systems. The iodine atom, being a good leaving group, makes the compound particularly useful for cross-coupling reactions and other synthetic transformations.

Table 1: Chemical Properties of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

PropertyValue
PubChem CID57642801
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
IUPAC Name4-iodo-1H-pyrazolo[3,4-b]pyridine
InChIInChI=1S/C6H4IN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
InChIKeyPEHWWSPOLYSDBW-UHFFFAOYSA-N
SMILESC1=CN=C2C(=C1I)C=NN2
Creation Date (PubChem)2012-08-19
Modification Date (PubChem)2025-04-05

The compound's structure facilitates various chemical reactions, particularly at the carbon-iodine bond, which can undergo oxidative addition with transition metal catalysts, making it suitable for coupling reactions. The nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding and may influence the compound's interaction with biological targets.

Synthesis Methods

The synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine can be approached through various methods, leveraging the reactivity of heterocyclic chemistry. While specific synthesis information for this exact compound is limited in the available search results, potential synthetic routes can be inferred based on related compounds and general principles of heterocyclic synthesis.

Iodination Approaches

One potential approach involves the iodination of the parent pyrazolo[3,4-b]pyridine compound. This transformation typically employs iodinating agents such as elemental iodine, sodium iodide, or potassium iodide, often in the presence of an oxidizing agent or a base . The regioselectivity of the iodination can be influenced by the electronic properties of the heterocyclic system and the reaction conditions employed.

For related pyrazolo[3,4-b]pyridine compounds, such as 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the synthesis involves a cyclization reaction between a suitably substituted pyridine derivative and hydrazine, followed by iodination. A patent describes a process for preparing 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine by reacting 2-chloro-3-formyl-5-fluoropyridine with hydrazine hydrate in the presence of a base, followed by iodination using an iodinating reagent .

Table 2: Potential Synthesis Conditions for Iodinated Pyrazolo[3,4-b]pyridine Compounds

Reagent TypeExamplesReaction Conditions
Iodinating ReagentsElemental iodine, sodium iodide, potassium iodide Temperature: 20-100°C
SolventsEthanol, dimethyl sulfoxide, N-dimethylformamide, N-methylacetamide, N-methylpyrrolidone -
BasesSodium hydroxide, potassium hydroxide, potassium carbonate -

Synthetic Transformations

Once synthesized, 4-Iodo-1H-pyrazolo[3,4-b]pyridine can serve as a valuable intermediate for further transformations. For instance, the iodine atom can function as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various functional groups at the 4-position.

Research has demonstrated that iodinated pyrazolo[3,4-b]pyridines can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to produce functionalized derivatives. For example, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine can participate in sequential coupling reactions to yield 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. These reactions typically employ Pd(OAc)2/dppf as a catalyst, Cs2CO3 as a base, and arylboronic acids as coupling partners .

Related Compounds and Derivatives

4-Iodo-1H-pyrazolo[3,4-b]pyridine is part of a diverse family of pyrazolo[3,4-b]pyridine compounds, many of which have been investigated for their biological activities and synthetic utility. Understanding the relationship between these compounds provides insights into the chemical diversity and potential applications of this class of heterocycles.

Structurally Related Iodinated Heterocycles

A closely related compound is 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, which differs in the position of the iodine atom (at the 3-position instead of 4) and features an additional fluorine atom at the 5-position . The synthesis of this compound has been described in patent literature, highlighting the importance of iodinated pyrazolo[3,4-b]pyridines in chemical research and development.

Another related compound is 4-Iodo-1-(triphenylmethyl)-1H-pyrazole (also known as 4-Iodo-1-trityl-1H-pyrazole), which features a 4-iodopyrazole structure but lacks the fused pyridine ring. Instead, it has a triphenylmethyl (trityl) group attached to the N1 position of the pyrazole ring . This compound has a molecular formula of C22H17IN2 and a molecular weight of 436.3 g/mol .

Table 3: Comparison of Related Iodinated Heterocyclic Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-Iodo-1H-pyrazolo[3,4-b]pyridineC6H4IN3245.02 Iodine at 4-position of fused pyrazolo[3,4-b]pyridine
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridineC6H3FIN3Approx. 263Iodine at 3-position, fluorine at 5-position
4-Iodo-1-(triphenylmethyl)-1H-pyrazoleC22H17IN2436.3 Iodine at 4-position of pyrazole, triphenylmethyl at N1

Functionalized Derivatives

Various functionalized derivatives of pyrazolo[3,4-b]pyridines have been synthesized and studied for their potential applications. For example, 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines can be prepared via sequential Suzuki-Miyaura coupling reactions using iodinated pyrazolo[3,4-b]pyridines as starting materials . These compounds have been isolated in moderate to good yields (43-72%) and represent valuable additions to the chemical space of pyrazolo[3,4-b]pyridines.

Another notable class includes 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides, which have been investigated for their potential antibacterial and antioxidant properties . These compounds demonstrate how the pyrazolo[3,4-b]pyridine scaffold can be elaborated to create molecules with potentially useful biological activities.

Applications and Research Findings

The unique structural features and reactivity of 4-Iodo-1H-pyrazolo[3,4-b]pyridine make it valuable in various research contexts, particularly in synthetic organic chemistry and medicinal chemistry. The compound's potential applications stem from both its utility as a synthetic intermediate and the inherent properties of the pyrazolo[3,4-b]pyridine scaffold.

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